Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethylaminoethyl group, a nitrothienyl group, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of acetic anhydride with an appropriate amine.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the acetamide with a dimethylaminoethyl halide under basic conditions.
Attachment of the Nitrothienyl Group: The final step involves the nitration of a thienyl ring followed by its attachment to the acetamide backbone through a substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Various oxidized derivatives of the nitrothienyl group.
Reduction Products: Amino derivatives of the thienyl ring.
Substitution Products: Compounds with substituted thienyl rings.
Scientific Research Applications
Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-4-thienyl)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-5-thienyl)-, monohydrochloride
Uniqueness
- Structural Differences : The position of the nitro group on the thienyl ring can significantly affect the compound’s chemical properties and biological activities.
- Chemical Properties : Differences in reactivity, solubility, and stability.
- Biological Activities : Variations in antimicrobial, anticancer, and other biological activities.
Properties
CAS No. |
122777-78-0 |
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Molecular Formula |
C10H16ClN3O3S |
Molecular Weight |
293.77 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12(6-5-11(2)3)9-4-7-17-10(9)13(15)16;/h4,7H,5-6H2,1-3H3;1H |
InChI Key |
IDEDVLOPMVRXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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